molecular formula C22H22N4O2S B3618080 N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide

Cat. No. B3618080
M. Wt: 406.5 g/mol
InChI Key: DDOKQWUSMDZMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TFP, is a compound that has been studied extensively for its potential therapeutic applications. TFP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is complex and not fully understood. However, it is believed that this compound works by binding to certain enzymes and receptors in the body, thereby modulating their activity. For example, this compound has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. This compound has also been shown to bind to the serotonin and dopamine receptors in the brain, thereby modulating their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory. This compound has also been shown to modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is that it has been extensively studied in the laboratory, and its effects on enzymes and receptors are well understood. This makes it a valuable tool for researchers who are studying the biochemical and physiological effects of various compounds. However, one limitation of this compound is that it can be difficult to synthesize, and it requires careful attention to detail and strict adherence to safety protocols.

Future Directions

There are many potential future directions for research on N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the potential therapeutic applications of this compound, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on various enzymes and receptors in the body.

Scientific Research Applications

N-(4-anilinophenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the ability of this compound to modulate the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound has also been shown to modulate the activity of certain receptors in the brain, including the serotonin and dopamine receptors.

properties

IUPAC Name

N-(4-anilinophenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(20-7-4-16-28-20)25-12-14-26(15-13-25)22(29)24-19-10-8-18(9-11-19)23-17-5-2-1-3-6-17/h1-11,16,23H,12-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKQWUSMDZMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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